molecular formula C4H5N3 B156604 4-Aminopyridazine CAS No. 20744-39-2

4-Aminopyridazine

Cat. No. B156604
CAS RN: 20744-39-2
M. Wt: 95.1 g/mol
InChI Key: LUCGBEPEAUHERV-UHFFFAOYSA-N
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Description

4-Aminopyridazine is a chemical compound that serves as an important intermediate in the synthesis of new types of pesticides and medicaments. The synthesis of 4-aminopyridine, a closely related compound, has been achieved through the oxidation of pyridine-N-oxide, with a total yield higher than 80%. The structure of the product has been confirmed by mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR), ensuring the reliability of the synthetic method .

Synthesis Analysis

The synthesis of oligo-4-aminopyridine (4-OAP) has been studied using NaOCl as an oxidant. The oxidative polycondensation of 4-aminopyridine (4-AP) in aqueous solution at various temperatures resulted in about 85% conversion to 4-OAP. The molecular weights and polydispersity index (PDI) of the synthesized 4-OAP were determined, indicating the formation of oligomeric structures . Additionally, a new method for synthesizing 3-[18 F]fluoro-4-aminopyridine via the Yamada-Curtius rearrangement has been developed, which is expected to be useful for preparing fluorine-18-labeled amino-substituted heterocycles for PET imaging .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various analytical techniques. For instance, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined by X-ray crystallography, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions .

Chemical Reactions Analysis

Several chemical reactions involving this compound derivatives have been reported. For example, the synthesis of 4-substituted-4-aminopiperidine derivatives, which are key building blocks for CCR5 antagonists used as HIV-1 entry inhibitors, has been described using isonipecotate and Curtius rearrangement . Furthermore, 4-aminomethylpyridazines have been synthesized and tested as inhibitors for semicarbazide-sensitive amine oxidase (SSAO), with some compounds showing significant inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized through various analytical methods. The thermal stability of oligo-4-aminopyridine and its Schiff base oligomer was assessed using thermogravimetric analysis (TG), showing stability against thermo-oxidative decomposition . Additionally, the solubility and reactivity of these compounds have been studied to understand their potential applications in medicinal chemistry and fine organic synthesis .

Scientific Research Applications

Alzheimer's Disease Research

4-Aminopyridine has shown promise in Alzheimer's disease research. Zhou et al. (2012) identified aminopyridazine-derived antineuroinflammatory agents, including 4-aminopyridine, as effective in an Alzheimer's mouse model. These compounds were observed to counteract spatial learning and working memory impairment, suggesting potential therapeutic effects for Alzheimer's disease (Zhou et al., 2012).

Neurological Disorder Treatment

Studies have investigated 4-aminopyridine for treating various neurological disorders. Lundh et al. (1979) reported that 4-aminopyridine improved muscle strength and neuromuscular transmission in patients with myasthenia gravis, demonstrating its potential in treating this condition (Lundh, Nilsson, & Rosén, 1979).

Peripheral Nerve Injury Recovery

Clark et al. (2019) found that transdermal delivery of 4-aminopyridine accelerated motor functional recovery and improved nerve morphology following sciatic nerve crush injury in mice. This indicates the drug's potential for enhancing recovery after traumatic peripheral nerve injuries (Clark et al., 2019).

Multiple Sclerosis Symptom Improvement

Jensen et al. (2014) conducted a systematic review summarizing the effect of 4-aminopyridine as a symptomatic treatment for decreased walking capacity in multiple sclerosis patients. The review showed that 4-aminopyridine can significantly improve walking speed and muscle strength in the lower extremities in a subset of patients (Jensen, Ravnborg, Dalgas, & Stenager, 2014).

Neurophysiological Benefits in Spinal Cord Injury

Hayes et al. (1994) demonstrated that 4-aminopyridine could restore conduction in demyelinated internodes of axons in the spinal cord, offering potential neurologic benefits for patients with spinal cord injury. The study highlighted improvements in sensation, movement, and reduced spasticity in some patients (Hayes, Potter, Wolfe, Hsieh, Delaney, & Blight, 1994).

Mechanism of Action

Target of Action

4-Aminopyridazine, also known as 4-Pyridazinamine, is a small molecule that has been shown to have a significant impact on neural transmission . The primary target of this compound is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons, and their dysfunction can lead to various neurological disorders .

Mode of Action

This compound acts by inhibiting voltage-gated potassium channels . This inhibition results in the prolongation of action potentials, which in turn leads to an increased release of neurotransmitters . This increased neurotransmitter release enhances neuronal signaling, which can help to augment synaptic transmission and mitigate neurological disorders .

Biochemical Pathways

It is known that the compound’s action on voltage-gated potassium channels can have a significant impact on neuronal signaling . By prolonging action potentials and increasing neurotransmitter release, this compound can enhance the communication between neurons and thus influence various biochemical pathways .

Pharmacokinetics

It is known that the compound has a high bioavailability when administered orally . This suggests that the compound is well absorbed in the gastrointestinal tract and can effectively reach its target sites in the body .

Result of Action

The inhibition of voltage-gated potassium channels by this compound leads to a prolongation of action potentials and an increased release of neurotransmitters . This can result in enhanced neuronal signaling, which can help to improve symptoms in various neurological disorders . For example, in patients with gain-of-function KCNA2-encephalopathy, treatment with this compound led to improvements in gait, ataxia, alertness, cognition, and speech .

Safety and Hazards

4-Aminopyridazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

pyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3/c5-4-1-2-6-7-3-4/h1-3H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCGBEPEAUHERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305399
Record name 4-aminopyridazine
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Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20744-39-2
Record name 4-Aminopyridazine
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Record name 4-Pyridazinamine
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Record name 4-aminopyridazine
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Record name 4-Aminopyridazine
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Record name 4-AMINOPYRIDAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of 4-aminopyridazine and how is it typically characterized?

A1: this compound is a heterocyclic aromatic compound. Its molecular formula is C4H5N3 and it has a molecular weight of 95.10 g/mol. The structure has been confirmed using infrared spectroscopy, which demonstrated similarities to 4-aminopyridine, suggesting the presence of the amino-form in both molecules. []

Q2: How does the structure of aminopyridazines influence their reactivity with electrophiles?

A2: Studies have shown that this compound undergoes electrophilic substitution predominantly at the 5-position when in its conjugate acid form. At lower acidity levels, the 3- and 6-positions become more susceptible to exchange via an ylide mechanism. [] Methylation reactions with methyl iodide have revealed that both 1- and 2-methyl derivatives can be formed for this compound. []

Q3: Can you elaborate on the synthetic routes employed for the production of this compound and its derivatives?

A3: Several synthetic pathways have been explored for this compound and its derivatives. One approach involves the use of 3,6-dichloropyridazine as a starting material. This undergoes chlorination to yield 3,4,6-trichloropyridazine, which is subsequently treated with methanol and ammonia to produce 3,6-dichloro-4-aminopyridazine. A final catalytic dechlorination step generates the desired this compound. [] Additionally, this compound-1-oxides can be synthesized by reacting corresponding azides with potassium cyanide followed by acidification. [] A separate study showed that treating 4-nitropyridazine 1-oxide with potassium permanganate in liquid ammonia can also yield the 5-amino-4-nitropyridazine 1-oxide. []

Q4: Have any specific applications for this compound derivatives been identified, particularly in the pharmaceutical or agricultural industries?

A4: Research has identified 3-aminopyridyl ureas with insecticidal activity against the green peach aphid (Myzus persicae). While structurally similar this compound derivatives were also found to be insecticidally active, their potency against other key pests, like the sweetpotato whitefly (Bemisia tabaci), remained limited. [] Furthermore, novel this compound derivatives containing sulfonamide or sulfamide moieties have been synthesized and patented for their potential use as thrombin inhibitors, suggesting potential applications in the development of antithrombotic drugs. []

Q5: Can you provide examples of how this compound is used as a building block in the synthesis of more complex heterocyclic systems?

A5: this compound serves as a crucial precursor for building diverse heterocyclic structures. For instance, reacting 3-hydrazino-4-amino-6-chloropyridazine with formic acid yields 6-chloro-8-amino-s-triazolo[4,5-b]pyridazine through a ring isomerization process. [] Similarly, the reaction of this compound-3-carboxamide with urea produces pyrimido[5,4-c]pyridazine-6,8-dione, highlighting its versatility in accessing novel heterocyclic frameworks. []

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